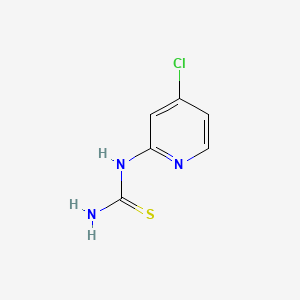![molecular formula C7H6ClN3 B2721610 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1268520-92-8](/img/structure/B2721610.png)
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound with the CAS Number: 1268520-92-8 . It has a molecular weight of 167.6 and its IUPAC name is 4-chloro-1-methyl-1H-pyrazolo [3,4-b]pyridine . It is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C7H6ClN3 . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Unfortunately, other specific physical and chemical properties were not found in the retrieved papers.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazolopyridine derivatives, including variants of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Research demonstrated that these compounds, synthesized using ultrasonic irradiation, can effectively reduce corrosion, behaving as mixed-type inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).
Synthesis of Nucleosides
Various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides have been synthesized and their biological activities explored. This includes the development of methodologies for glycosylation, leading to the production of different nucleosides with potential biological implications (Sanghvi, Larson, Willis, Robins, & Revankar, 1989).
Development of Fused Polycyclic Compounds
Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines have been synthesized using a regioselective reaction facilitated by ultrasound irradiation. This synthesis approach is notable for its efficiency and high yields, contributing to the field of organic chemistry and pharmaceutical research (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Biomedical Applications
The biomedical applications of 1H-pyrazolo[3,4-b]pyridines, including derivatives of this compound, have been extensively reviewed. These compounds present in two tautomeric forms and have been included in a wide range of biomedical research, highlighting their versatility and potential in this field (Donaire-Arias et al., 2022).
Antiviral Activity
Research into pyrazolo[3,4-b]pyridine derivatives has also included the synthesis and evaluation of their antiviral activities. Compounds synthesized using this compound have shown effectiveness against various viruses, indicating their potential use in antiviral drug development (Bernardino et al., 2007).
Synthesis of Bisphosphonates
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives for the development of new bisphosphonates, a class of compounds with potential biological interest, has been explored. This research contributes to the understanding and potential applications of bisphosphonates in medicine (Teixeira et al., 2013).
Fluorescence Properties
Studies have also been conducted on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their photophysical properties. This research is significant for the development of compounds with potential applications in fluorescence-based technologies and assays (Patil, Shelar, & Toche, 2011).
Antibacterial and Antitumor Evaluation
Pyrazoles, including pyrazolo[3,4-b]pyridines, have been synthesized and evaluated for their antibacterial and antitumor properties. This includes the assessment of bioactive pyrazoles in various biological contexts, further emphasizing the chemical's potential in pharmaceutical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antileishmanial Activity
The antileishmanial activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been explored, showing significant potential in the development of anti-Leishmania drugs. These studies contribute to understanding the role of these compounds in treating parasitic infections (Medeiros et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQHBVGJNXHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-92-8 |
Source


|
| Record name | 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)
![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)







